molecular formula C14H21N3O4 B5724827 1-(4,5-dimethoxy-2-nitrobenzyl)-4-methylpiperazine

1-(4,5-dimethoxy-2-nitrobenzyl)-4-methylpiperazine

Cat. No. B5724827
M. Wt: 295.33 g/mol
InChI Key: FPFADJLVZGXUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-dimethoxy-2-nitrobenzyl)-4-methylpiperazine, also known as DMNPBP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DMNPBP is a member of the piperazine family of compounds and has been found to exhibit unique properties that make it an attractive candidate for further investigation.

Mechanism of Action

1-(4,5-dimethoxy-2-nitrobenzyl)-4-methylpiperazine binds to the 5-HT2A receptor and activates it, leading to downstream signaling events that ultimately result in changes in neuronal activity. This activation of the 5-HT2A receptor is thought to underlie many of the effects of this compound, including its hallucinogenic properties.
Biochemical and Physiological Effects:
This compound has been found to induce a range of effects in animal models and in vitro systems. These effects include changes in neuronal activity, alterations in behavior, and changes in the expression of genes involved in neuronal signaling. This compound has also been found to induce hallucinations in animal models, suggesting that it may have potential as a model compound for studying the neural basis of hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-methylpiperazine is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its potential for inducing hallucinations in animal models, which may complicate interpretation of data.

Future Directions

There are a number of potential future directions for research on 1-(4,5-dimethoxy-2-nitrobenzyl)-4-methylpiperazine. One area of interest is the development of this compound-based probes for imaging the 5-HT2A receptor in vivo. Such probes could be useful for studying the distribution and function of this receptor in the brain. Another potential direction is the investigation of this compound as a potential therapeutic agent for conditions such as depression and anxiety. Finally, further research is needed to fully understand the mechanisms underlying the hallucinogenic properties of this compound and its potential as a model compound for studying the neural basis of hallucinations.

Synthesis Methods

The synthesis of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-methylpiperazine involves the reaction of 1-(4,5-dimethoxy-2-nitrophenyl)propan-2-amine with 4-methylpiperazine in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

1-(4,5-dimethoxy-2-nitrobenzyl)-4-methylpiperazine has been found to be a potent and selective agonist of the serotonin receptor subtype 5-HT2A. This receptor is involved in a variety of physiological processes, including the regulation of mood, cognition, and perception. This compound has been used in scientific research to study the role of the 5-HT2A receptor in these processes and to investigate potential therapeutic applications.

properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-15-4-6-16(7-5-15)10-11-8-13(20-2)14(21-3)9-12(11)17(18)19/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFADJLVZGXUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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